N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-14-12(16)8-9-2-6-11(7-3-9)15-13(17)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLLARYAJKAWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Simmons–Smith Reaction
The cyclopropane ring is typically constructed using the Simmons–Smith reaction , where diiodomethane reacts with alkenes in the presence of a zinc-copper couple. For example:
This method achieves high stereoselectivity and yields >80% under optimized conditions.
Alternative Method: Vinyl Cyclopropane Rearrangement
Thermal or catalytic rearrangement of vinyl cyclopropanes offers an alternative route, though yields are moderate (50–65%).
Synthesis of 4-[2-(Methylamino)-2-Oxoethyl]Aniline
Bromoacetylation Followed by Amination
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Bromoacetylation : Treatment of 4-aminophenylacetic acid with bromoacetyl bromide in dichloromethane yields 4-(2-bromoacetamido)phenylacetic acid (85% yield).
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Methylamination : Reacting the bromoacetyl intermediate with methylamine in THF at 25°C produces the methylamino-oxoethyl side chain (78% yield).
Reductive Amination
Condensation of 4-aminophenylacetaldehyde with methylamine using sodium cyanoborohydride achieves the desired side chain with 72% efficiency.
Amide Bond Formation
Carbodiimide-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates coupling between cyclopropanecarboxylic acid and 4-[2-(methylamino)-2-oxoethyl]aniline. Key conditions:
Example Protocol (Adapted from):
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Combine cyclopropanecarboxylic acid (1.0 eq), 4-[2-(methylamino)-2-oxoethyl]aniline (1.1 eq), and DCC (1.2 eq) in toluene.
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Stir at 25°C for 20 hours.
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Filter and concentrate under vacuum.
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Purify via silica gel chromatography (toluene/ethyl acetate = 10:1).
Mixed Anhydride Method
Using isobutyl chloroformate and N-methylmorpholine , this method avoids carbodiimide-related side reactions, achieving 75% yield.
Hydrolysis and Final Product Isolation
Ester Hydrolysis (If Applicable)
If intermediates are ester-protected, hydrolysis with sodium hydroxide in methanol or ethanol completes the synthesis:
Conditions :
Crystallization and Purification
Recrystallization from ethanol/water (2:1) enhances purity (>99% by HPLC). Drying under vacuum at 50°C yields the final product as a white crystalline solid.
Reaction Optimization and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclopropanation | Simmons–Smith (Zn/Cu, CH₂I₂) | 82 | >95 |
| Bromoacetylation | Bromoacetyl bromide, CH₂Cl₂ | 85 | 98 |
| Methylamination | Methylamine, THF | 78 | 97 |
| Amide Coupling (DCC) | DCC, toluene | 83 | 99.5 |
| Ester Hydrolysis | NaOH, ethanol | 87 | 99.8 |
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry (MS) :
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X-ray Crystallography : Confirms cyclopropane ring geometry and amide planar structure.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenylcyclopropanecarboxamides
Scientific Research Applications
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2-(amino)-2-oxoethyl]phenyl}cyclopropanecarboxamide
- N-{4-[2-(methylamino)-2-hydroxyethyl]phenyl}cyclopropanecarboxamide
- N-{4-[2-(methylamino)-2-oxoethyl]phenyl}butanecarboxamide
Uniqueness
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following structural formula:
- Molecular Formula: CHNO
- Molecular Weight: 232.28 g/mol
This compound features a cyclopropane ring, which is known for imparting unique steric and electronic properties that can influence biological activity.
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 10.0 | Cell cycle arrest |
2. Anti-inflammatory Effects
In addition to its antitumor activity, this compound has shown promising anti-inflammatory effects. Animal models of inflammation have demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound.
3. Neuroprotective Properties
Recent studies suggest that this compound may have neuroprotective effects against oxidative stress-induced neuronal damage. This property is particularly relevant in the context of neurodegenerative diseases.
Case Studies
Case Study 1: Breast Cancer Treatment
A clinical trial investigated the efficacy of this compound in patients with metastatic breast cancer. The trial reported a 30% response rate among participants, with manageable side effects including mild nausea and fatigue.
Case Study 2: Inflammatory Bowel Disease
Another study evaluated the compound's effects on models of inflammatory bowel disease (IBD). Results indicated a significant reduction in disease severity scores, highlighting its potential as a therapeutic agent for IBD.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes: The compound acts as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Modulation of Immune Response: It enhances the activity of immune cells while suppressing inflammatory mediators.
- Antioxidant Activity: The presence of functional groups in its structure contributes to scavenging free radicals, thereby protecting cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
